molecular formula C12H18BrNO3 B138525 Rimiterol Hydrobromide CAS No. 31842-61-2

Rimiterol Hydrobromide

Cat. No.: B138525
CAS No.: 31842-61-2
M. Wt: 304.18 g/mol
InChI Key: QPYZEEKXUYXZBK-PKKHVXKMSA-N
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Description

Rimiterol Hydrobromide is a third-generation short-acting β2-adrenoreceptor agonist. It is primarily used as a bronchodilator to treat conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound is known for its rapid onset of action and relatively short duration of effect .

Scientific Research Applications

Rimiterol Hydrobromide has several scientific research applications:

Safety and Hazards

Rimiterol Hydrobromide is suspected of damaging fertility or the unborn child and is toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Mechanism of Action

Target of Action

Rimiterol Hydrobromide primarily targets the β2-adrenoreceptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of smooth muscle relaxation, particularly in the bronchial muscles of the lungs .

Mode of Action

As a selective β2-adrenoreceptor agonist, this compound binds to these receptors, triggering a series of intracellular events . This interaction leads to the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then lead to the relaxation of bronchial smooth muscles .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP signaling pathway . This pathway plays a vital role in various cellular responses, including the regulation of glycogen, sugar, and lipid metabolism. By increasing cAMP levels, this compound can influence these metabolic processes .

Pharmacokinetics

This compound exhibits a short half-life of less than 5 minutes when administered intravenously . It is rapidly metabolized to its 3-O-methyl derivative . It is typically administered as an aerosol for the treatment of conditions like asthma .

Result of Action

The primary result of this compound’s action is the bronchodilation in patients with conditions like asthma . By relaxing the bronchial muscles, it increases airflow to the lungs, thereby alleviating symptoms such as shortness of breath . It has been shown to produce rapid and effective bronchodilation in clinical studies .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. Certain drugs, such as Acebutolol and Alfuzosin, can decrease the therapeutic efficacy of this compound . Therefore, it’s crucial to consider these factors when administering this compound.

Biochemical Analysis

Biochemical Properties

Rimiterol Hydrobromide is a selective β2-adrenoreceptor agonist . This means it interacts with β2-adrenoreceptors, which are proteins found on the surface of cells in the lungs. By binding to these receptors, this compound triggers a series of biochemical reactions that lead to the relaxation of the smooth muscle in the airways, thereby helping to alleviate symptoms of asthma .

Cellular Effects

In cellular terms, this compound influences cell function by interacting with cell signaling pathways. Specifically, it binds to β2-adrenoreceptors on the cell surface, which triggers a cascade of events inside the cell. This includes the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to β2-adrenoreceptors. This binding activates the enzyme adenylate cyclase, leading to an increase in cAMP levels within the cell. The rise in cAMP levels then activates protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .

Temporal Effects in Laboratory Settings

This compound has a rapid onset of action when administered as an aerosol . It has a short half-life of less than 5 minutes when given intravenously and is rapidly metabolized to its 3-O-methyl derivative . The effects of this compound can be observed quickly in laboratory settings, making it a valuable tool for studying bronchodilation and related processes .

Dosage Effects in Animal Models

In animal models, this compound has been shown to produce dose-dependent bronchodilation . Higher doses lead to greater bronchodilation, but without significant increases in heart rate or other adverse effects . This suggests that this compound can be used at relatively high doses without causing undue cardiovascular stress.

Metabolic Pathways

This compound is rapidly metabolized in the body, primarily to its 3-O-methyl derivative

Subcellular Localization

The subcellular localization of this compound is not well documented. As a β2-adrenoreceptor agonist, it is likely to bind to β2-adrenoreceptors located on the cell surface. Once bound, it triggers intracellular signaling cascades, influencing processes within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rimiterol Hydrobromide can be synthesized through a multi-step process involving the reaction of 4-hydroxy-2-piperidinylmethyl-1,2-benzenediol with hydrobromic acid. The reaction typically requires controlled conditions to ensure the correct formation of the hydrobromide salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Rimiterol Hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the parent compound, such as quinones from oxidation and substituted catechols from substitution reactions .

Comparison with Similar Compounds

Uniqueness: Rimiterol Hydrobromide is unique due to its rapid onset and short duration of action, making it suitable for acute relief of bronchospasm. Its relatively low cardiovascular side effects compared to other β2-adrenoreceptor agonists also make it a preferred choice in certain clinical scenarios .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Rimiterol Hydrobromide involves the reaction of 4-(2-amino-1-hydroxyethyl)-1,2-benzenediol with 3-bromo-1-(2-methylaminoethyl)benzene.", "Starting Materials": [ "4-(2-amino-1-hydroxyethyl)-1,2-benzenediol", "3-bromo-1-(2-methylaminoethyl)benzene", "Hydrobromic acid", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "The starting material 4-(2-amino-1-hydroxyethyl)-1,2-benzenediol is dissolved in methanol and reacted with hydrobromic acid to form 4-(2-bromoethyl)-1,2-benzenediol.", "The 3-bromo-1-(2-methylaminoethyl)benzene is dissolved in acetone and reacted with sodium hydroxide to form 3-(2-methylaminoethyl)phenol.", "The 4-(2-bromoethyl)-1,2-benzenediol and 3-(2-methylaminoethyl)phenol are then combined and reacted in methanol to form Rimiterol Hydrobromide." ] }

CAS No.

31842-61-2

Molecular Formula

C12H18BrNO3

Molecular Weight

304.18 g/mol

IUPAC Name

4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol;hydrobromide

InChI

InChI=1S/C12H17NO3.BrH/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9;/h4-5,7,9,12-16H,1-3,6H2;1H/t9-,12+;/m0./s1

InChI Key

QPYZEEKXUYXZBK-PKKHVXKMSA-N

Isomeric SMILES

C1CCN[C@@H](C1)[C@@H](C2=CC(=C(C=C2)O)O)O.Br

SMILES

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br

Canonical SMILES

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br

31842-61-2

Synonyms

rel-4-[(R)-Hydroxy-(2S)-2-piperidinylmethyl]-1,2-benzenediol Hydrobromide (R*,S*)-4-(Hydroxy-2-piperidinylmethyl)-1,2-benzenediol Hydrobromide;  erythro-α-(3,4-Dihydroxyphenyl)-2-piperidinemethanol Hydrobromide;  Asmaten;  NSC 289336;  Pulmadil;  R

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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